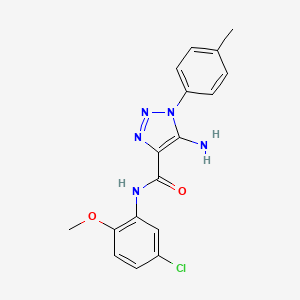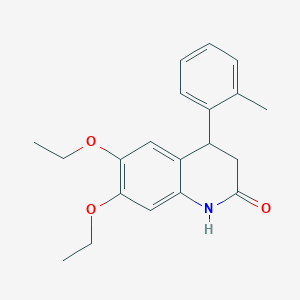![molecular formula C20H26N2O4S2 B4654973 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4654973.png)
1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
Overview
Description
1-[(4-Isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one of the sulfonyl groups being substituted with a 4-isobutylphenyl group and the other with a phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine typically involves the reaction of 4-isobutylbenzenesulfonyl chloride with piperazine, followed by the reaction with benzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(4-Isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides or other reduced forms.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine is utilized in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in these interactions, often forming strong bonds with the target molecules. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 1-[(4-isobutylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine include other sulfonyl piperazines, such as:
- 1-[(4-Isobutylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine
- 1-[(4-tert-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
- 1-[(4-bromophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine
These compounds share similar structural features but differ in the substituents attached to the sulfonyl groups. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-[4-(2-methylpropyl)phenyl]sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-17(2)16-18-8-10-20(11-9-18)28(25,26)22-14-12-21(13-15-22)27(23,24)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJXNPBQWHZXSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(4-ethylphenyl)acetamide]](/img/structure/B4654892.png)

![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4654906.png)

![N-[(2-bromophenyl)methyl]-2-chloro-6-fluorobenzamide](/img/structure/B4654924.png)
![N-(ADAMANTAN-1-YL)-4-[(THIOPHEN-2-YL)METHYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4654925.png)
![methyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4654930.png)
![4-[3-(4-isopropylphenyl)propanoyl]morpholine](/img/structure/B4654951.png)

![2-{4-[(4-FLUOROPHENYL)SULFAMOYL]-2-METHYLPHENOXY}-N-[(PYRIDIN-4-YL)METHYL]ACETAMIDE](/img/structure/B4654963.png)

![3-[[4-[4-[(3-Carboxyphenyl)sulfamoyl]phenyl]sulfanylphenyl]sulfonylamino]benzoic acid](/img/structure/B4654996.png)

![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-2-(1-phenylpyrazol-4-yl)ethanamine](/img/structure/B4655004.png)
